(4-溴噻吩-2-基)硼酸

描述

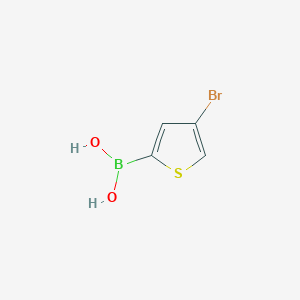

(4-Bromothiophen-2-yl)boronic acid is a boronic acid derivative that is particularly interesting due to its potential applications in organic synthesis and materials science. While the provided papers do not directly discuss (4-Bromothiophen-2-yl)boronic acid, they do provide insights into the chemistry of related boronic acid compounds and their applications, which can be extrapolated to understand the properties and reactivity of (4-Bromothiophen-2-yl)boronic acid.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves metallation followed by boration. For instance, 4-mercaptophenylboronic acid derivatives were prepared using a metallation/boration sequence from S-protected 4-bromothiophenols . This suggests that a similar approach could be used for the synthesis of (4-Bromothiophen-2-yl)boronic acid, with appropriate protection and deprotection steps to manage the reactivity of the thiophenol moiety.

Molecular Structure Analysis

Boronic acids typically form complexes with Lewis bases due to their electron-deficient boron atom. For example, tris(pentafluorophenyl)boron forms complexes with nitrogen-containing compounds, indicating its strong Lewis acidity . This property is likely shared by (4-Bromothiophen-2-yl)boronic acid, which would also be expected to form complexes with various Lewis bases, potentially altering its reactivity and physical properties.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. For instance, boric acid is an effective catalyst for the esterification of alpha-hydroxycarboxylic acids . Although (4-Bromothiophen-2-yl)boronic acid is not boric acid, it may also catalyze similar reactions due to the boron center's ability to coordinate with substrates. Additionally, boronic acid-appended amphiphiles have been shown to form well-ordered aggregates in the presence of saccharides , suggesting that (4-Bromothiophen-2-yl)boronic acid could also engage in complexation reactions with saccharides or other diol-containing molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by their ability to form complexes. For example, the formation of saccharide complexes with a boronic acid-appended amphiphile resulted in well-ordered aggregates and changes in the thermal properties as measured by differential scanning calorimetry (DSC) . The presence of a bromine atom in (4-Bromothiophen-2-yl)boronic acid would likely affect its physical properties, such as solubility and melting point, and could also influence its reactivity in halogenation or coupling reactions.

科学研究应用

铃木偶联反应

(4-溴噻吩-2-基)硼酸在钯催化的铃木偶联反应中被使用,这是有机化学中创建碳-碳键的基石方法。例如,Rizwan等人(2021年)通过铃木偶联反应合成了一系列衍生物,进一步分析了它们的非线性光学性质,展示了该化合物在创造具有潜在电子和光子应用的材料中的实用性Rizwan et al., 2021。

材料科学应用

在材料科学中,该化合物已被用于合成电致变色聚噻吩,显示出在智能窗户和显示器应用中的潜力。Alkan等人(2003年)讨论了通过电聚合合成电致变色聚噻吩,突出了这类材料在创建可以在电刺激下改变颜色的设备中的潜力Alkan等人,2003年。

传感器开发

硼酸衍生物,包括(4-溴噻吩-2-基)硼酸,在传感器开发中发现了应用,特别是用于检测生物分子和离子。Huang等人(2012年)回顾了硼酸传感器在检测碳水化合物和生物活性物质方面的进展,强调了这些化合物在生物医学研究和诊断中的重要性Huang et al., 2012。

生物医学应用

利用硼酸的独特反应性,硼酸聚合物已被探索用于各种生物医学应用,包括药物传递和组织工程。Cambre和Sumerlin(2011年)强调了含硼酸的聚合物在治疗HIV、肥胖症、糖尿病和癌症等疾病中的潜力,强调了它们的多功能性和响应性Cambre & Sumerlin, 2011。

安全和危害

未来方向

The Suzuki–Miyaura coupling reaction, which involves boronic acids like “(4-Bromothiophen-2-yl)boronic acid”, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Future research may focus on developing new boron reagents and improving the efficiency and selectivity of these reactions .

属性

IUPAC Name |

(4-bromothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BBrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBQQYFWHGVOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629616 | |

| Record name | (4-Bromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromothiophen-2-yl)boronic acid | |

CAS RN |

499769-92-5 | |

| Record name | B-(4-Bromo-2-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499769-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromothiophen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)

![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)